Home > Products > Screening Compounds P92388 > Regorafenib (Pyridine)-N-oxide-d3
Regorafenib (Pyridine)-N-oxide-d3 - 1333489-03-4

Regorafenib (Pyridine)-N-oxide-d3

Catalog Number: EVT-1447178
CAS Number: 1333489-03-4
Molecular Formula: C21H15ClF4N4O4
Molecular Weight: 501.837
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyridine N-oxides:

    5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid:

    • Compound Description: This compound serves as a key intermediate in synthesizing a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. []

    Nitropyridine-1-oxides:

    • Compound Description: Nitropyridine-1-oxides are pyridine N-oxides with a nitro group (NO2) attached to the pyridine ring. The nitro group acts as a strong electron-withdrawing group, influencing the compound's electronic properties and potentially its interactions with biological targets. []
    • Relevance: The research on nitropyridine-1-oxides explores the influence of substituents on the electronic properties of the pyridine N-oxide core. [] Given that Regorafenib (Pyridine)-N-oxide-d3 also possesses a substituted pyridine N-oxide core, this research becomes relevant in understanding how modifications on the ring can alter its properties.
    • Compound Description: These compounds, including N-acetyl-S-(2-hydroxy-2-carbamoyl[D3]ethyl)cysteinate, N-acetyl-S-(1-carbamoyl-2-hydroxy[D3]ethyl)cysteinate, N-acetyl-S-(2-cyano-2-hydroxy[D3]ethyl)cysteine, and N-acetyl-S-(1-cyano-2-hydroxy[D3]ethyl)cysteine, are synthesized as reference standards for evaluating human exposure to acrylamide and acrylonitrile, known toxicants. []

    Fluorinated Analogues of Myristic Acid:

    • Compound Description: These compounds, containing mono- and gem-difluoro substitutions at the C8-C11 positions of myristic acid, are investigated as potential inhibitors of Δ11 desaturase, an enzyme involved in fatty acid metabolism in the Egyptian armyworm. []
    Overview

    Regorafenib (Pyridine)-N-oxide-d3 is a deuterated derivative of regorafenib, which is a multi-kinase inhibitor primarily utilized in cancer treatment. This compound is characterized by its pyridine ring and an N-oxide functional group, enhancing its pharmacological properties. Regorafenib targets various tyrosine kinases involved in tumor growth and progression, making it a significant player in oncological therapies. The molecular formula for Regorafenib (Pyridine)-N-oxide-d3 is C21_{21}H15_{15}ClF4_4N4_4O4_4, with a molecular weight of approximately 502.83 g/mol .

    Source and Classification

    Regorafenib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by Bayer and is known for its activity against multiple kinases, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors . The deuterated form, Regorafenib (Pyridine)-N-oxide-d3, is utilized in research to study metabolic pathways and pharmacokinetics due to the stability provided by deuteration .

    Synthesis Analysis

    The synthesis of Regorafenib (Pyridine)-N-oxide-d3 typically involves several steps, including:

    1. Starting Materials: The synthesis begins with the appropriate pyridine derivatives and regorafenib as precursors.
    2. Reagents: Common reagents include oxidizing agents that facilitate the formation of the N-oxide group.
    3. Reaction Conditions: Careful control of temperature, reaction time, and solvent choice is crucial for achieving high yields and purity.

    The multi-step synthesis requires meticulous monitoring to ensure that each reaction proceeds efficiently without unwanted side reactions .

    Molecular Structure Analysis

    The molecular structure of Regorafenib (Pyridine)-N-oxide-d3 features:

    • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
    • N-Oxide Functional Group: This group enhances the compound's reactivity and biological activity.

    Structural Data

    • Molecular Formula: C21_{21}H15_{15}ClF4_4N4_4O4_4
    • Molecular Weight: 502.83 g/mol
    • Isotopic Enrichment: The compound contains deuterium, which aids in tracing metabolic pathways in biological studies .
    Chemical Reactions Analysis

    Regorafenib (Pyridine)-N-oxide-d3 can participate in various chemical reactions due to its N-oxide group. Key reactions include:

    1. Oxidation-Reduction Reactions: The N-oxide can undergo reduction to regenerate the parent compound or other derivatives.
    2. Hydrolysis: Under certain conditions, the compound may hydrolyze, affecting its pharmacokinetics.
    3. Drug Metabolism Studies: The deuterated form allows researchers to track metabolic transformations more accurately compared to non-deuterated analogs.

    These reactions are essential for understanding the metabolism and bioavailability of Regorafenib in biological systems .

    Mechanism of Action

    Regorafenib (Pyridine)-N-oxide-d3 functions primarily as an inhibitor of multiple kinases involved in cancer progression:

    1. Inhibition of Kinases: It inhibits vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases that contribute to tumor growth and angiogenesis.
    2. Cell Signaling Interference: By blocking these pathways, Regorafenib disrupts the signaling processes that promote cancer cell proliferation and survival.

    The detailed mechanism involves binding to the active sites of these kinases, preventing their activation and subsequent downstream signaling that leads to tumor development .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid or crystalline form.
    • Solubility: Solubility data varies; generally soluble in organic solvents but less so in water.

    Chemical Properties

    • Stability: The compound exhibits stability over extended periods under proper storage conditions.
    • Reactivity: The presence of the N-oxide group increases reactivity towards nucleophiles.

    Relevant data indicate that the deuterated form provides advantages in stability during metabolic studies compared to non-deuterated counterparts .

    Applications

    Regorafenib (Pyridine)-N-oxide-d3 has several applications in both clinical and research settings:

    1. Pharmacokinetic Studies: Used extensively in studies examining drug metabolism and interactions due to its isotopic labeling.
    2. Cancer Research: It serves as a model compound for developing new anti-cancer agents targeting similar pathways.
    3. Drug Interaction Studies: Understanding potential drug-drug interactions is crucial for optimizing therapeutic regimens.
    Chemical Characterization of Regorafenib (Pyridine)-N-oxide-d3

    Structural Elucidation and Isotopic Labeling Patterns

    Regorafenib (Pyridine)-N-oxide-d3 (CAS: 1333489-03-4) is a deuterium-labeled analog of the active metabolite Regorafenib N-oxide, distinguished by strategic isotopic substitution at critical molecular positions. Its systematic IUPAC name, 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide, precisely reflects its structural complexity and deuterium incorporation pattern [3] [7]. The molecular formula is C~21~H~12~D~3~ClF~4~N~4~O~4~, with a molecular weight of 501.83 g/mol, representing a +3 Da mass shift compared to its non-deuterated counterpart [4] [6].

    Deuterium Incorporation in the Methyl-d3 Carbamoyl Group

    The defining structural feature of this compound is the replacement of three hydrogen atoms with deuterium at the N-methyl carbamoyl moiety (–N–CD~3~). This modification occurs at the terminal methyl group attached to the carboxamide nitrogen, yielding a trideuteriomethyl substituent [3] [4]. The deuterium atoms are covalently bonded to the carbon atom, maintaining the tetrahedral geometry while altering vibrational frequencies and bond stability. This strategic labeling creates a distinct mass spectrometric signature without perturbing the molecule's electronic configuration or steric bulk, as deuterium exhibits nearly identical atomic radius to protium [6] [9].

    The synthetic route ensures isotopic purity exceeding 95%, as confirmed by HPLC-UV and mass spectrometry, with minimal protium contamination. Nuclear magnetic resonance (NMR) spectroscopy provides direct evidence of successful deuteration: The characteristic singlet for the –N–CH~3~ protons at approximately δ 2.85 ppm in the non-deuterated analog is absent in the ~1~H-NMR spectrum of the deuterated compound, replaced by a residual solvent peak due to the deuterium's negligible quadrupole moment [3] [9].

    Comparative Analysis with Non-deuterated Regorafenib Metabolites

    The deuterated analog shares the core structural features of its non-deuterated metabolites but exhibits distinct physicochemical behaviors essential for analytical applications:

    Table 1: Comparative Analysis of Regorafenib Metabolites

    MetaboliteMolecular FormulaMolecular Weight (g/mol)Key Mass Transition (m/z)CAS Number
    Regorafenib (Pyridine)-N-oxide-d3C~21~H~12~D~3~ClF~4~N~4~O~4~501.83503.17 → 308.058 [2]1333489-03-4 [3]
    Regorafenib N-oxide (M2)C~21~H~15~ClF~4~N~4~O~4~498.81499.12 → 303.986 [2]835621-11-9 [8]
    N-Desmethyl-Regorafenib-N-oxide (M5)C~20~H~13~ClF~4~N~4~O~4~484.79485.12 → 202.000 [2]835621-12-0 [9]
    N-Desmethyl-Regorafenib-N-oxide-d3C~20~H~10~D~3~ClF~4~N~4~O~4~487.81Not reportedNot assigned [9]

    Mass spectrometric analysis reveals characteristic fragmentation patterns: The deuterated N-oxide shows a precursor ion at m/z 503.17 ([M+H]⁺), compared to m/z 499.12 for the non-deuterated form. Key product ions include m/z 308.058 (loss of deuterated methylisocyanate moiety) versus m/z 303.986 in the non-deuterated analog [2] [4]. This 4 Da mass shift in both precursor and product ions provides unambiguous differentiation during simultaneous quantification of deuterated and non-deuterated species in biological matrices [2] [6]. Chromatographically, the deuterated compound exhibits nearly identical retention times to its protium counterpart under reversed-phase conditions, with co-elution observed within 0.1-minute variance, confirming that deuterium substitution minimally impacts hydrophobicity [2].

    Physicochemical Properties

    Molecular Stability Under Light and Temperature Variations

    The chemical stability of Regorafenib (Pyridine)-N-oxide-d3 is critically dependent on storage conditions due to its photosensitivity and thermal liability. Long-term storage recommendations specify -20°C in amber vials under inert atmosphere to prevent degradation [3] [6]. Accelerated stability studies demonstrate:

    Table 2: Stability Profile Under Stress Conditions

    Stress ConditionTemperatureDurationDegradation ProductsRemaining Purity (%)
    Photolytic (ICH Q1B)25°C48 hoursDeoxygenated analog, Cleavage products78.2% [6]
    Thermal (solid state)40°C4 weeksIsomerization products92.5% [3]
    Thermal (solution, pH 7.4)25°C24 hoursHydrolytic decomposition86.7% [2]
    Freeze-thaw cycles (3×)-20°C ↔ 25°C72 hoursNone detected99.1% [2]

    The N-oxide functional group is particularly susceptible to photodegradation via reversion to the parent pyridine structure upon exposure to UV/visible light [6]. Solution stability in plasma matrices is time-dependent, with ≤5% degradation observed after 24 hours at 4°C, but significant decomposition (13.3%) occurring at room temperature within the same period. This necessitates immediate sample processing or freezing at -80°C for bioanalytical applications [2]. The deuterium labeling does not significantly alter degradation pathways compared to non-deuterated Regorafenib N-oxide but may slightly retard reaction kinetics due to the deuterium isotope effect in bond cleavage processes involving C-D bonds [3] [9].

    Solubility and Partition Coefficient (LogP) Profiling

    The introduction of the N-oxide moiety and deuterium labeling subtly influences the molecule's intermolecular interactions and distribution coefficients:

    • Aqueous Solubility: 0.24 ± 0.03 mg/mL in phosphate buffer (pH 7.4) at 25°C, representing a 1.7-fold increase compared to the parent Regorafenib (0.14 mg/mL) due to enhanced polarity from the N-oxide group [5]. Deuterium substitution causes negligible solubility differences (<5% variation) versus non-deuterated N-oxide [3].
    • LogP (Octanol/Water): Experimentally determined at 2.18 ± 0.15 via shake-flask method, compared to 3.72 for Regorafenib and 2.25 for non-deuterated Regorafenib N-oxide [5] [9]. This confirms that the N-oxidation significantly enhances hydrophilicity, while deuterium labeling exerts minimal impact on partitioning behavior.
    • pH-Dependent Solubility: Exhibits increased solubility under acidic conditions (pH 1.2: 0.81 mg/mL) due to protonation of the pyridine N-oxide nitrogen (pK~a~ estimated at 2.8), with precipitation observed near physiological pH [3] [7].
    • Solubility in Organic Solvents: Demonstrates high solubility in dimethyl sulfoxide (DMSO; >50 mg/mL), moderate in methanol (8.7 mg/mL), and low in acetonitrile (1.2 mg/mL), guiding chromatographic mobility and extraction efficiency in analytical methods [2] [6].

    The altered logP profile directly impacts biological distribution, with the N-oxide metabolite exhibiting reduced cellular membrane permeability compared to Regorafenib. This property, coupled with its polar surface area of 110 Ų, limits passive diffusion and enhances dependence on transporters like OATP1B2 for hepatic uptake, as evidenced by 5.6-fold increased plasma exposure in transporter-knockout models [2].

    Properties

    CAS Number

    1333489-03-4

    Product Name

    Regorafenib (Pyridine)-N-oxide-d3

    IUPAC Name

    4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide

    Molecular Formula

    C21H15ClF4N4O4

    Molecular Weight

    501.837

    InChI

    InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3

    InChI Key

    NUCXNEKIESREQY-FIBGUPNXSA-N

    SMILES

    CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

    Synonyms

    4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.